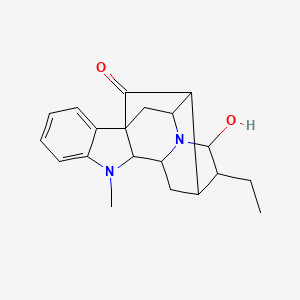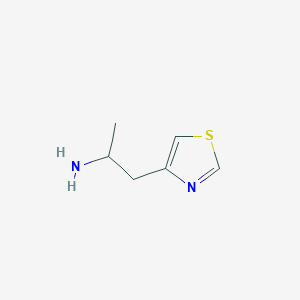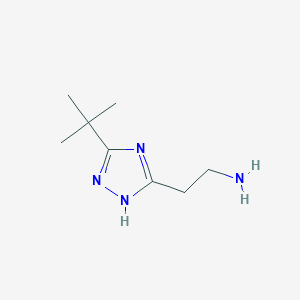![molecular formula C7H7NO2 B12111298 5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
5-Azaspiro[2.5]oct-7-ene-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[2.5]oct-7-ene-4,6-dione is a heterocyclic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . This compound is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.5]oct-7-ene-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.5]oct-7-ene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nitrogen atom in the ring system allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted spirocyclic structures .
Scientific Research Applications
5-Azaspiro[2.5]oct-7-ene-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.5]oct-7-ene-4,6-dione involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure plays a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.4]heptane-4,6-dione
- 5-Azaspiro[3.5]nonane-4,6-dione
- 5-Azaspiro[4.5]decane-4,6-dione
Uniqueness
5-Azaspiro[2.5]oct-7-ene-4,6-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-azaspiro[2.5]oct-7-ene-4,6-dione |
InChI |
InChI=1S/C7H7NO2/c9-5-1-2-7(3-4-7)6(10)8-5/h1-2H,3-4H2,(H,8,9,10) |
InChI Key |
PFNSBQFDLINUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


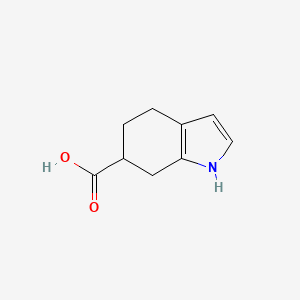
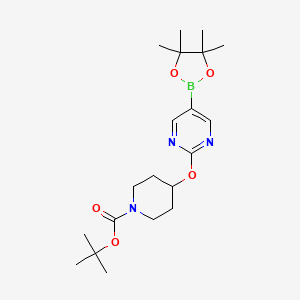

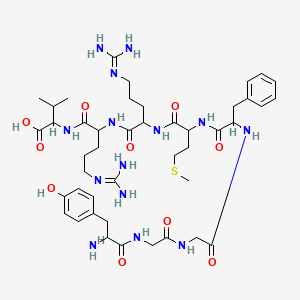
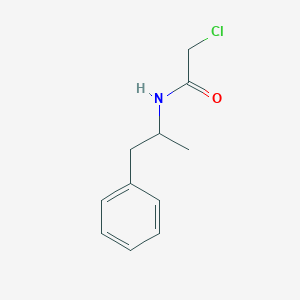
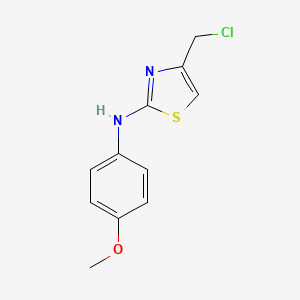

![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

